molecular formula C11H5ClFN3OS B8437111 2-(2-Chloro-4-fluoro-5-isothiocyanatophenoxy)-pyrimidine

2-(2-Chloro-4-fluoro-5-isothiocyanatophenoxy)-pyrimidine

Cat. No. B8437111
M. Wt: 281.69 g/mol
InChI Key: PPSRFGFXHZWKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluoro-5-isothiocyanatophenoxy)-pyrimidine is a useful research compound. Its molecular formula is C11H5ClFN3OS and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H5ClFN3OS

Molecular Weight

281.69 g/mol

IUPAC Name

2-(2-chloro-4-fluoro-5-isothiocyanatophenoxy)pyrimidine

InChI

InChI=1S/C11H5ClFN3OS/c12-7-4-8(13)9(16-6-18)5-10(7)17-11-14-2-1-3-15-11/h1-5H

InChI Key

PPSRFGFXHZWKTB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N=C=S)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)benzenamine (1.0 g) was dissolved in anhydrous ethyl acetate (50 ml) and thiophosgene (0.59 g) was slowly added to the stirred solution. The mixture was heated at reflux for 2 hr. Evaporation of the solvent afforded 2-(2-chloro-4-fluoro-5-isothiocyanatophenoxy)pyrimidine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)-benzenamine (50 g) and triethyl amine (42.2 g) were dissolved in anhydrous ethyl acetate (400 ml) and stirred under ice cooling. Thiophosgene (74.3 g) dissolved in ethyl acetate (400 ml) was slowly added to the stirred solution. The mixture was heated at reflux for 2 hr and filtered. Evaporation of the solvent afforded 2-(2-chloro-4-fluoro-5-isothiocyanatophenoxy)-pyrimidine which was used for the next step without purification. 1H NMR, CDCl3, 7.12 (1H, t, J=4.7 Hz), 7.13 (1H, d, J=7.0 Hz), 7.32 (1H, d, J=8.9 Hz), 8.58 (2H, t, J=4.7 Hz).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
74.3 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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